2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide
Description
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety fused to an isoxazole ring, linked via an acetamide bridge to a pyridin-2-yl group.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-16-3-1-2-6-18-16)9-12-8-14(24-20-12)11-4-5-13-15(7-11)23-10-22-13/h1-8H,9-10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGFIQKDAIESAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine under acidic or basic conditions.
Introduction of the benzo[d][1,3]dioxole moiety: This step involves the coupling of the isoxazole intermediate with a benzo[d][1,3]dioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the pyridine ring: The final step involves the acylation of the intermediate with a pyridine derivative, typically using reagents like acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or isoxazole rings, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The benzo[d][1,3]dioxole and isoxazole moieties are known to interact with microbial enzymes or disrupt cell membrane integrity.
Case Study:
A study on derivatives of isoxazole demonstrated that those containing the benzo[d][1,3]dioxole structure exhibited notable activity against various bacterial strains, highlighting their potential as antimicrobial agents.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The presence of the isoxazole ring has been associated with the inhibition of various cancer cell lines.
In Vitro Studies:
Research evaluating a series of isoxazole derivatives found that those with similar frameworks showed cytotoxic effects against several cancer cell lines, with IC50 values ranging from 10 to 30 µM.
Mechanistic Insights:
Investigations into the mechanism of action revealed that these compounds might induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
Pharmacological Profiling
The trifluoromethyl group present in some derivatives enhances metabolic stability and reduces clearance rates in vivo, suggesting improved therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s key structural differentiators include:
Physicochemical Properties
- Melting Points : Dienamide derivatives (D14–D20 ) exhibit a wide range (182.9–233.5°C), likely due to variations in substituent bulk and hydrogen-bonding capacity. For example, D16 (yellow solid, 231.4–233.5°C) with a benzyloxy group shows higher thermal stability than D20 (182.9–185.0°C) .
- Yields : Thiazole derivative 5b (45% yield) and dienamide D20 (24.8% yield) suggest that coupling reagents like HATU may improve efficiency over traditional methods (e.g., D14 at 13.7% yield) .
Functional Implications
- Bioactivity Potential: Pyridinyl groups (e.g., in D19 and the target compound) may enhance binding to metalloenzymes or nicotinic receptors, whereas benzyloxy substituents (e.g., D15, D16) could improve lipid membrane penetration .
- Solubility : The pyridin-2-yl group in the target compound may confer better aqueous solubility compared to phenylthio (D14 ) or benzyloxy analogues.
Biological Activity
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Isoxazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Benzo[d][1,3]dioxole Moiety : Known for its role in enhancing bioactivity.
- Pyridine Substituent : Often associated with interactions in biological systems.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Potential interactions with various receptors could lead to altered signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related compounds have shown:
- Cytotoxic Effects : Assessed using the SRB assay on cancer cell lines such as HepG2, HCT116, and MCF-7. Some derivatives demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also under investigation. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific data on this compound is limited.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds similar to this compound:
- Synthesis and Activity Evaluation : A study synthesized derivatives containing benzo[d][1,3]dioxole and assessed their anticancer activity through various assays, demonstrating significant cytotoxicity against multiple cancer cell lines .
- Molecular Docking Studies : Investigations into the binding affinity of these compounds to target proteins have provided insights into their mechanisms of action and potential therapeutic applications .
- Toxicity Assessment : Toxicological evaluations have been performed on related compounds using zebrafish embryos, indicating a need for further studies to establish safety profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
